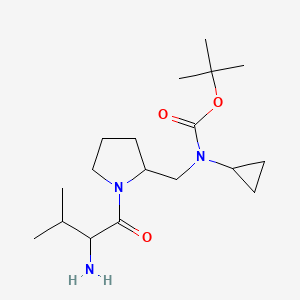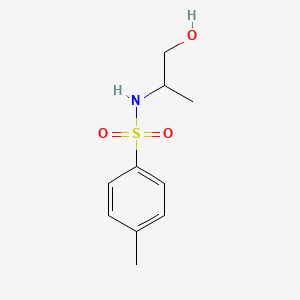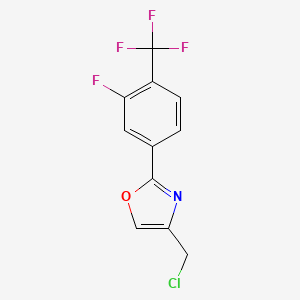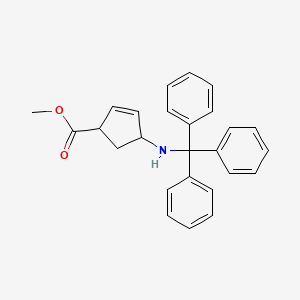
Methyl 4-(tritylamino)cyclopent-2-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(tritylamino)cyclopent-2-ene-1-carboxylate is a chemical compound with the molecular formula C26H25NO2 and a molecular weight of 383.49 g/mol . This compound features a cyclopentene ring with a tritylamino group and a methyl ester functional group. It is primarily used in scientific research due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-(tritylamino)cyclopent-2-ene-1-carboxylate can be synthesized from 2-cyclopentene-1-carboxylic acid and 4-(triphenylmethyl)amino .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Addition Reactions: The cyclopentene double bond can undergo various addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Addition Reactions: Common reagents include halogens, hydrogen halides, and other electrophiles.
Deprotection: Trifluoroacetic acid or other strong acids are commonly used.
Major Products
Hydrolysis: Yields the corresponding carboxylic acid.
Addition Reactions: Forms various substituted cyclopentane derivatives.
Deprotection: Produces the primary amine derivative.
Applications De Recherche Scientifique
Methyl 4-(tritylamino)cyclopent-2-ene-1-carboxylate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 4-(tritylamino)cyclopent-2-ene-1-carboxylate involves its reactivity due to the presence of the cyclopentene ring and the tritylamino group. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(triphenylmethyl)amino)cyclopent-2-ene-1-carboxylate: Similar structure but with different substituents.
Cyclopentene derivatives: Compounds with similar cyclopentene rings but different functional groups.
Uniqueness
Methyl 4-(tritylamino)cyclopent-2-ene-1-carboxylate is unique due to the presence of the tritylamino group, which imparts specific reactivity and solubility properties. This makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C26H25NO2 |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
methyl 4-(tritylamino)cyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C26H25NO2/c1-29-25(28)20-17-18-24(19-20)27-26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-18,20,24,27H,19H2,1H3 |
Clé InChI |
IHYJPPPYWCLXET-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC(C=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


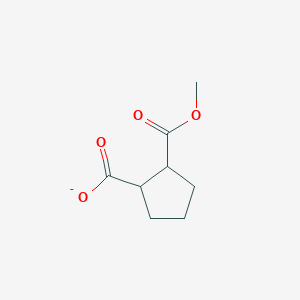
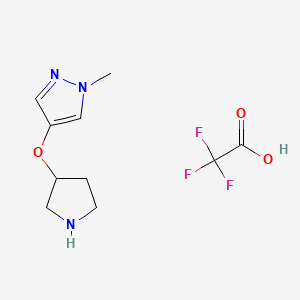
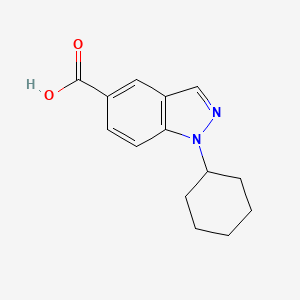
![3-(4-chlorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14794443.png)
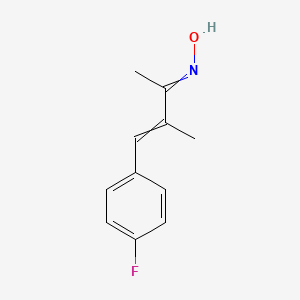
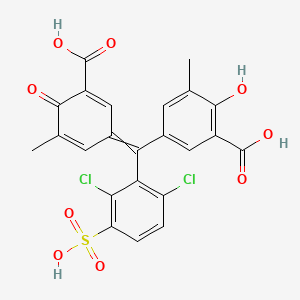
![(10R,13R,14S)-17-[(2R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B14794452.png)

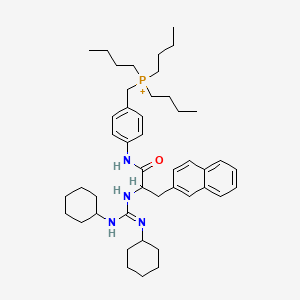
![2-amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14794476.png)
![methyl (1aR,1bS,2S,5aR,6R,6aS)-5a,6-dihydroxy-1a-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1b,2,6,6a-tetrahydrooxireno[1,2]cyclopenta[4,5-c]pyran-5-carboxylate](/img/structure/B14794490.png)
